N-(3-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
Overview
Description
N-(3-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C15H16FN5S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.11104487 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antitumor Activity
A study involved the synthesis of novel compounds, including ones structurally related to N-(3-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, demonstrating potent cytotoxicity against several tumor cell lines both in vitro and in vivo. Specifically, derivatives with a 3-fluoro-5-substituted phenylpiperazinyl group showed significant antitumor activity, indicating the potential for cancer therapy applications (Naito et al., 2005).
Neurotransmitter Receptor Study
Research on [18F]p-MPPF, a radiolabeled antagonist, provided insights into the study of the serotonergic neurotransmission system using positron emission tomography (PET). This work, although not directly related to this compound, showcases the broader research context of studying neurotransmitter receptors, which could inform potential neurological applications of similar compounds (Plenevaux et al., 2000).
Antimicrobial Activity
A synthesis study of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, closely related in structure to the compound of interest, evaluated their in vitro antibacterial activity. Some of these compounds showed potential antimicrobial activity, suggesting a route for developing new antibacterial agents (Babu et al., 2015).
Antipsychotic Drug Research
An investigation into BMY 14802, a compound with a similar pharmacophoric group, examined its impact on the firing of central serotonergic and noradrenergic neurons. This study highlights the potential use of structurally related compounds in developing antipsychotic drugs without the binding to dopamine receptors, which is a significant aspect of psychiatric medication research (Vandermaelen & Braselton, 1990).
Discovery of a Motilin Receptor Agonist
GSK962040, a novel small molecule motilin receptor agonist with a core structure bearing resemblance to this compound, has shown promise in enhancing gastrointestinal motility. This discovery underlines the therapeutic potential of such compounds in gastrointestinal disorders (Westaway et al., 2009).
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5S/c16-12-3-1-4-13(11-12)19-15(22)21-9-7-20(8-10-21)14-17-5-2-6-18-14/h1-6,11H,7-10H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDAIQXRBGGSTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=S)NC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.